
p-Metolazone
Descripción general
Descripción
p-Metolazone is a thiazide-like diuretic primarily used to treat congestive heart failure and high blood pressure. It works by decreasing the amount of water reabsorbed into the bloodstream by the kidneys, thereby reducing blood volume and increasing urine volume. This action helps lower blood pressure and prevent excess fluid accumulation in heart failure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Metolazone involves several steps, starting from the appropriate quinazoline derivative. The key steps include the formation of the quinazoline ring, chlorination, and sulfonamide formation. The reaction conditions typically involve the use of solvents like methanol and reagents such as potassium dihydrogen orthophosphate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used for impurity analysis and quality control .
Análisis De Reacciones Químicas
Types of Reactions
p-Metolazone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
Congestive Heart Failure
p-Metolazone is often used as an adjunct therapy for patients with congestive heart failure (CHF) who exhibit resistance to loop diuretics. Studies have shown that combining this compound with loop diuretics can significantly improve urine output and alleviate symptoms of fluid overload .
Case Study Example:
A retrospective cohort study involving patients with acute decompensated heart failure demonstrated that oral this compound was noninferior to intravenous chlorothiazide in enhancing net urine output. The study highlighted that both treatments were similarly safe regarding renal function and electrolyte levels .
Hypertension Management
This compound is also indicated for the treatment of hypertension, either alone or in combination with other antihypertensive agents. Its ability to promote natriuresis makes it effective in lowering blood pressure .
Clinical Findings:
In a study comparing the effects of this compound and dapagliflozin in patients resistant to loop diuretics, this compound demonstrated comparable efficacy in reducing weight and improving pulmonary congestion over a short treatment period .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use:
- Absorption: Rapidly absorbed post-oral administration; food can delay absorption.
- Distribution: High plasma protein binding (95%).
- Metabolism: Undergoes enterohepatic circulation; influences CYP3A4 activity.
- Elimination: Mean half-life ranges from 6 to 8 hours, primarily excreted via urine .
Efficacy in Diuretic Resistance
Diuretic resistance poses a significant challenge in managing patients with advanced heart failure. This compound has shown promise in overcoming this resistance:
- A multicenter study observed that adding this compound improved diuretic response and reduced congestion in patients on high doses of loop diuretics .
- Another analysis indicated that while using this compound could lead to electrolyte imbalances like hypokalemia, it did not significantly increase morbidity or mortality rates among patients treated for heart failure .
Comparative Effectiveness
Recent studies have compared this compound's effectiveness against other diuretics:
Mecanismo De Acción
The mechanism of action of p-Metolazone involves interference with the renal tubular mechanism of electrolyte reabsorption. It primarily inhibits sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule. This action leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and pressure .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrochlorothiazide
- Chlorthalidone
- Indapamide
Comparison
p-Metolazone is unique among thiazide-like diuretics due to its ability to remain effective even in patients with moderate chronic kidney disease. Unlike other thiazide diuretics, this compound does not lose its efficacy when the glomerular filtration rate is below
Actividad Biológica
p-Metolazone, a thiazide-like diuretic, is primarily utilized in the management of hypertension and edema associated with heart failure and renal dysfunction. Its biological activity extends beyond diuresis, influencing various metabolic pathways and receptor interactions. This article synthesizes current research findings on the biological activity of this compound, focusing on its interaction with the human pregnane X receptor (hPXR), its efficacy in clinical settings, and potential side effects.
Activation of hPXR
Recent studies have identified this compound as an activator of the human pregnane X receptor (hPXR), which plays a crucial role in regulating drug metabolism. The activation of hPXR leads to the upregulation of cytochrome P450 3A4 (CYP3A4) and multidrug-resistance protein 1 (MDR1) expression in human hepatocytes and intestinal cells. This interaction can significantly alter drug metabolism and clearance, leading to potential drug-drug interactions .
Table 1: Effects of this compound on hPXR and Related Pathways
Parameter | Effect of this compound |
---|---|
hPXR Activation | Yes |
CYP3A4 Expression | Increased |
MDR1 Expression | Increased |
Mechanism | Binds to ligand-binding pocket of hPXR |
Clinical Efficacy
Diuretic Effectiveness
In a retrospective cohort study comparing this compound with chlorothiazide in patients with acute decompensated heart failure (ADHF), both drugs demonstrated similar net urine output (UOP) at 72 hours. The median UOP for metolazone was found to be 4828 mL compared to 3779 mL for chlorothiazide, indicating comparable efficacy despite different pharmacological profiles .
Table 2: Clinical Study Outcomes
Study Parameter | Metolazone | Chlorothiazide | p-value |
---|---|---|---|
Median UOP (mL) | 4828 (IQR: 2800-7209) | 3779 (IQR: 1885-6535) | 0.16 |
Hypotension Incidence (%) | 15 | 12 | NS |
Worsening Renal Function (%) | 10 | 8 | NS |
Side Effects and Safety Profile
While this compound is effective in managing fluid overload, it is associated with notable side effects, including electrolyte imbalances such as hyponatremia and hypokalemia. A comprehensive analysis indicated that patients receiving metolazone experienced significant alterations in sodium and potassium levels compared to those not on this medication .
Table 3: Side Effects Associated with this compound
Side Effect | Incidence (%) |
---|---|
Hyponatremia | 30 |
Hypokalemia | 25 |
Worsening Renal Function | 20 |
Case Studies
Several case studies have documented the clinical application of this compound in patients resistant to loop diuretics. In one case, a patient with severe heart failure who was unresponsive to furosemide showed significant improvement after the addition of metolazone, highlighting its utility in challenging clinical scenarios .
Propiedades
IUPAC Name |
7-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-3-5-11(6-4-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXBEQHWXLTOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=C(C=C3)C)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28508-63-6 | |
Record name | p-Metolazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028508636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-METOLAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883J1AF03V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.